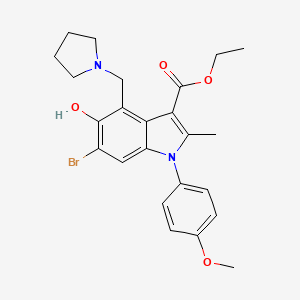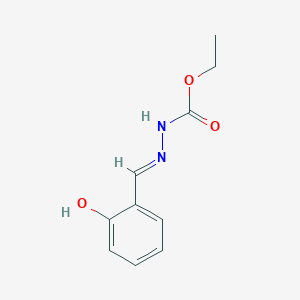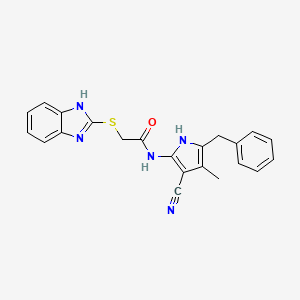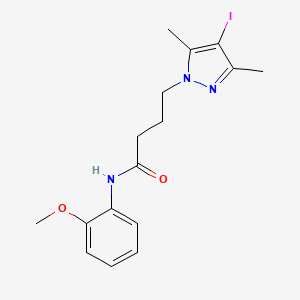
ethyl 6-bromo-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a methoxyphenyl group, and a pyrrolidinylmethyl group, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization. One common method involves the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Functionalization: The brominated indole is further functionalized by introducing the methoxyphenyl and pyrrolidinylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated indole derivatives
Substitution: Formation of substituted indole derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Lacks the pyrrolidinylmethyl group, which may affect its biological activity.
ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Contains a morpholine group instead of a pyrrolidine group, potentially altering its pharmacological properties.
Uniqueness
The presence of the pyrrolidinylmethyl group in ETHYL 6-BROMO-5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE makes it unique compared to other similar compounds. This structural feature may enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C24H27BrN2O4 |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O4/c1-4-31-24(29)21-15(2)27(16-7-9-17(30-3)10-8-16)20-13-19(25)23(28)18(22(20)21)14-26-11-5-6-12-26/h7-10,13,28H,4-6,11-12,14H2,1-3H3 |
InChI-Schlüssel |
NMBRMSKZKYEEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCC3)O)Br)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-3'-(4-methylbenzenesulfonyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11482249.png)
![(3Z)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11482250.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11482255.png)

![5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11482259.png)

![4-(3,5-diiodo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11482273.png)
![Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate](/img/structure/B11482288.png)
![Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11482292.png)

![4-tert-butyl-N-[1-(2-chlorobenzyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11482308.png)
![2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11482310.png)
![5'-Methyl-1-[(morpholin-4-YL)methyl]-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11482321.png)
